molecular formula C27H20N4O12 B14605558 2,2'-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) CAS No. 59920-09-1

2,2'-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol)

Cat. No.: B14605558
CAS No.: 59920-09-1
M. Wt: 592.5 g/mol
InChI Key: OWIHPWFCSASLTK-UHFFFAOYSA-N
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Description

2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) is a complex organic compound characterized by its multiple nitro and hydroxyl groups attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) typically involves the reaction of 4-nitrophenol with formaldehyde under acidic conditions. The process includes multiple steps of nitration and condensation reactions to achieve the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control systems is essential to maintain the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminophenols and related compounds.

    Substitution: Halogenated phenols and other substituted aromatic compounds.

Scientific Research Applications

2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, proteins, and cellular receptors.

    Pathways Involved: The compound can modulate oxidative stress pathways, inhibit microbial growth, and interact with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): A phenolic antioxidant used in rubber and plastic industries.

    4-Nitrophenol: A simpler nitrophenol compound used as a pH indicator and in the synthesis of pharmaceuticals.

Uniqueness

2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) is unique due to its multiple nitro and hydroxyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its complex structure allows for diverse chemical modifications and functionalizations, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

59920-09-1

Molecular Formula

C27H20N4O12

Molecular Weight

592.5 g/mol

IUPAC Name

2-[[2-hydroxy-5-[(2-hydroxy-5-nitrophenyl)methyl]-3-nitrophenyl]methyl]-4-[(2-hydroxy-5-nitrophenyl)methyl]-6-nitrophenol

InChI

InChI=1S/C27H20N4O12/c32-24-3-1-20(28(36)37)12-16(24)5-14-7-18(26(34)22(9-14)30(40)41)11-19-8-15(10-23(27(19)35)31(42)43)6-17-13-21(29(38)39)2-4-25(17)33/h1-4,7-10,12-13,32-35H,5-6,11H2

InChI Key

OWIHPWFCSASLTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=C(C(=CC(=C3)CC4=C(C=CC(=C4)[N+](=O)[O-])O)[N+](=O)[O-])O)O

Origin of Product

United States

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